molecular formula C24H24N4O5 B2927603 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1021216-41-0

7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

Katalognummer: B2927603
CAS-Nummer: 1021216-41-0
Molekulargewicht: 448.479
InChI-Schlüssel: BOQXYKULYXBUSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a pyrrolo[2,3-d]pyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a benzyl group at the 7-position, a 2,5-dimethoxyphenyl carboxamide substituent at the 6-position, and methyl groups at the 1- and 3-positions. This scaffold is structurally analogous to kinase inhibitors and bioactive molecules targeting nucleotide-binding domains due to its capacity for hydrogen bonding and hydrophobic interactions .

Eigenschaften

IUPAC Name

7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O5/c1-26-22-17(23(30)27(2)24(26)31)13-19(28(22)14-15-8-6-5-7-9-15)21(29)25-18-12-16(32-3)10-11-20(18)33-4/h5-13H,14H2,1-4H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOQXYKULYXBUSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(N2CC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)OC)OC)C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 7-benzyl-N-(2,5-dimethoxyphenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a synthetic molecule belonging to the pyrrolopyrimidine family. This compound has been investigated for its potential biological activities, particularly in the context of cancer therapy due to its ability to inhibit key signaling pathways involved in tumor growth and angiogenesis.

  • Molecular Formula : C24H24N4O3
  • Molecular Weight : 416.481 g/mol
  • CAS Number : 1021216-49-8

The biological activity of this compound is primarily attributed to its inhibitory effects on receptor tyrosine kinases (RTKs), which play crucial roles in cellular signaling related to growth and survival. The main targets include:

  • Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)
  • Platelet-Derived Growth Factor Receptor-β (PDGFR-β)
  • Epidermal Growth Factor Receptor (EGFR)

Effects on Cancer Cells

  • Inhibition of Cell Proliferation : The compound disrupts essential signaling pathways for cell division, leading to reduced proliferation of cancer cells.
  • Suppression of Angiogenesis : By targeting VEGFR-2 and PDGFR-β, it effectively inhibits the formation of new blood vessels necessary for tumor growth.

Research Findings and Case Studies

Recent studies have highlighted the compound's potential in various cancer models:

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Cell Proliferation InhibitionSignificant reduction in MIA PaCa-2 pancreatic cancer cells
Angiogenesis SuppressionDecreased vascularization in xenograft models
Tyrosine Kinase InhibitionIC50 values indicating potent inhibition of RTKs

Pharmacokinetics

The pharmacokinetic profile of the compound indicates favorable absorption and distribution characteristics. Studies show that it maintains effective plasma concentrations over extended periods, suggesting potential for both oral and intravenous administration routes.

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability56% - 109%
Half-lifeVaries with dosage
Peak Plasma ConcentrationAchieved within 1 hour

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent-Driven Bioactivity :

  • The benzyl group in the target compound enhances hydrophobic interactions but may reduce solubility compared to cyclopentyl or furan-based analogues .
  • Methoxy groups in the 2,5-dimethoxyphenyl moiety likely improve metabolic stability and π-π stacking, as seen in similar aryl-substituted kinase inhibitors .

Synthetic Accessibility :

  • Lower yields (e.g., 22.9% for Compound 2g ) are common in multi-step syntheses involving Suzuki couplings or nucleophilic substitutions. The target compound’s synthesis may face challenges in regioselectivity due to competing reactions at the 2- and 6-positions .

Spectroscopic and Computational Comparisons

  • NMR Profiling : Analogues like 6,11-dihydro-2-(5-methylfuran-2-yl)-4,6-dioxo-4H-pyrimido[2,1-b]quinazoline-3-carbonitrile (Compound 12) show distinct ¹H NMR shifts for aromatic protons (δ 7.10–7.82 ppm) compared to the target compound’s predicted δ 6.5–7.5 ppm range, reflecting electronic effects of the dimethoxyphenyl group .
  • Molecular Similarity Metrics : Tanimoto and Dice indices (computed using MACCS keys) indicate moderate similarity (0.45–0.60) between the target compound and EGFR inhibitors like Compound 9, suggesting overlapping pharmacophoric features .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.